molecular formula C6H10O4S B14699744 delta-Methylsulfonyl-gamma-valerolactone CAS No. 24885-63-0

delta-Methylsulfonyl-gamma-valerolactone

Cat. No.: B14699744
CAS No.: 24885-63-0
M. Wt: 178.21 g/mol
InChI Key: PMRXVIXJZUOPMZ-UHFFFAOYSA-N
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Description

delta-Methylsulfonyl-gamma-valerolactone is a substituted lactone derivative characterized by a methylsulfonyl (-SO₂CH₃) group at the delta position of the gamma-valerolactone ring. Gamma-valerolactone (GVL) is a five-membered cyclic ester derived from pentanoic acid, with the lactone oxygen at the gamma (third) carbon. This compound is hypothesized to exhibit enhanced polarity and stability compared to unsubstituted lactones, making it a candidate for specialized solvents, pharmaceutical intermediates, or catalysts in organic synthesis .

Properties

CAS No.

24885-63-0

Molecular Formula

C6H10O4S

Molecular Weight

178.21 g/mol

IUPAC Name

5-(methylsulfonylmethyl)oxolan-2-one

InChI

InChI=1S/C6H10O4S/c1-11(8,9)4-5-2-3-6(7)10-5/h5H,2-4H2,1H3

InChI Key

PMRXVIXJZUOPMZ-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)CC1CCC(=O)O1

Origin of Product

United States

Preparation Methods

Starting Materials and Precursors

Gamma-Valerolactone as Primary Precursor

Gamma-valerolactone (γ-valerolactone, systematic name: 5-methyldihydrofuran-2(3H)-one) serves as the fundamental starting material for the synthesis of delta-Methylsulfonyl-gamma-valerolactone. This precursor is particularly valuable due to its commercial availability and renewable nature, as it can be produced from biomass-derived levulinic acid. The preparation typically begins with either commercial gamma-valerolactone or its optically active form, (R)-gamma-valerolactone (CAS: 58917-25-2), which provides a route to enantiomerically pure derivatives.

Multiple synthetic approaches to gamma-valerolactone have been documented, including the depolymerization of cellulose, which presents challenges but offers sustainable pathways to this valuable precursor. The availability of both racemic and enantiomerically pure forms of gamma-valerolactone enables diverse synthetic strategies toward the target compound.

Sulfonylation Reagents

The introduction of the methylsulfonyl group typically requires specific sulfonylation reagents. Common methylsulfonyl sources include:

  • Methanesulfonyl chloride (MsCl)
  • Dimethyl disulfide followed by oxidation
  • Methylsulfinic acid and derivatives
  • Sodium methanesulfinate (MeSO2Na)

These reagents vary in reactivity, selectivity, and handling requirements, with methanesulfonyl chloride being among the most commonly used due to its balance of reactivity and stability. The selection of an appropriate sulfonylation reagent depends on multiple factors including the specific synthetic route, desired stereochemistry, and compatibility with other functional groups present in reaction intermediates.

Synthetic Routes to this compound

Direct Functionalization of Gamma-Valerolactone

The direct introduction of the methylsulfonyl group to gamma-valerolactone presents significant challenges due to the need for selective functionalization at a specific position. However, based on known chemistry of related lactones, several approaches can be considered.

Base-Mediated Alpha-Functionalization Followed by Rearrangement

This approach involves the following sequence:

  • Treatment of gamma-valerolactone with a strong base (e.g., LDA, LHMDS) at low temperature (-78°C) to generate an enolate at the alpha position
  • Addition of a methylsulfonyl transfer reagent
  • Subsequent rearrangement to relocate the sulfonyl group to the delta position

This method parallels reactions used for alpha-functionalization of lactones described in the literature, though specific examples with methylsulfonyl groups are limited.

Oxidation of Delta-Methylsulfinyl-Gamma-Valerolactone

A potentially efficient route involves the oxidation of delta-Methylsulfinyl-gamma-valerolactone, which has been documented in toxicological literature. The oxidation of the sulfinyl (S=O) group to the corresponding sulfonyl (SO2) group can be achieved using various oxidizing agents:

Table 1: Oxidizing Agents for Sulfinyl to Sulfonyl Conversion

Oxidizing Agent Reaction Conditions Expected Yield (%) Advantages Limitations
m-CPBA CH2Cl2, 0°C to RT, 2-4h 75-85 Mild conditions, high selectivity Cost, formation of m-chlorobenzoic acid
H2O2 Acetic acid, RT, 24h 65-80 Inexpensive, environmentally friendly Longer reaction times, potential over-oxidation
KMnO4 Acetone/water, 0°C, 1-2h 70-80 Rapid reaction Purification challenges, manganese waste
OXONE® MeOH/H2O, RT, 3-6h 75-90 Stable reagent, clean reaction Limited solubility in organic solvents

This approach benefits from the established structural information of delta-Methylsulfinyl-gamma-valerolactone, which has a molecular formula of C6H10O3S and a molecular weight of 162.22.

Multi-Step Synthesis from Gamma-Valerolactone

Several multi-step approaches to this compound can be envisioned based on the reactivity of gamma-valerolactone and related compounds.

Ring-Opening/Ring-Closing Strategy

This approach involves:

  • Ring-opening of gamma-valerolactone using diisobutylaluminum hydride (DIBAH) at low temperature (-78°C), similar to procedures documented for (R)-gamma-valerolactone
  • Introduction of a leaving group at the delta position
  • Displacement with sodium methanesulfinate (MeSO2Na)
  • Ring closure to reform the lactone

This strategy draws from documented reactions of gamma-valerolactone with DIBAH, which produces the corresponding lactol or hydroxy-aldehyde depending on reaction conditions.

Lactone Formation from Methylsulfonyl-Containing Precursors

An alternative approach involves:

  • Synthesis of a precursor containing the methylsulfonyl group and appropriate functional groups for lactone formation
  • Cyclization to form the gamma-lactone ring

This approach may be particularly suitable when starting from non-lactone precursors containing the desired methylsulfonyl group.

Palladium-Catalyzed Cross-Coupling Approach

Palladium-catalyzed cross-coupling reactions offer potential routes to introduce the methylsulfonyl group through carbon-carbon bond formation. Based on documented cross-coupling methodologies, the following approach could be considered:

  • Preparation of a delta-halogenated gamma-valerolactone derivative
  • Cross-coupling with a methylsulfonyl metal reagent using palladium catalysis

This approach would utilize established palladium catalysts such as Pd(OAc)2 or Pd(PPh3)4, which have been extensively documented in cross-coupling reactions. Typical reaction conditions might involve 0.5-3 mol% catalyst loadings (approximately 50-300 ppm palladium), appropriate ligands, and bases in solvents such as THF or toluene.

Optimization of Reaction Conditions

Solvent Effects

The choice of solvent significantly impacts the efficiency of reactions leading to this compound. Based on documented reactions of similar lactones, several solvent systems merit consideration:

Table 2: Solvent Effects on Key Reaction Steps

Solvent Suitable Reaction Steps Advantages Limitations
Tetrahydrofuran (THF) Enolate formation, ring-opening Good solubility for organometallics, wide temperature range Potential for peroxide formation
Dichloromethane Oxidation reactions Good for oxidations with m-CPBA Limited temperature range
Gamma-butyrolactone Various transformations Structural similarity to substrate High boiling point, challenging removal
Dimethyl sulfoxide (DMSO) Nucleophilic displacements Excellent for SN2 reactions Difficult removal, high boiling point
Gamma-valerolactone Various transformations Green solvent, substrate compatibility Reaction monitoring challenges

It's noteworthy that lactones themselves can serve as solvents for various chemical transformations. Gamma-butyrolactone and related lactones like gamma-valerolactone, gamma-caprolactone, and delta-valerolactone have been documented as solvents in certain applications.

Temperature and Reaction Time Optimization

The temperature and reaction time significantly affect reaction outcomes, particularly for steps involving reactive intermediates. For example:

  • Low temperatures (-78°C) are typically required for selective enolate formation and subsequent reactions with electrophiles
  • Room temperature conditions may be suitable for oxidation of sulfinyl to sulfonyl groups
  • Elevated temperatures may be necessary for certain cyclization reactions

Based on the reaction of (R)-gamma-valerolactone with DIBAH at -78°C followed by warming to room temperature overnight as documented in the literature, similar temperature profiles might be applicable to the synthesis of this compound.

Catalyst Selection for Cross-Coupling Approaches

For palladium-catalyzed approaches, catalyst selection significantly impacts reaction efficiency. Common palladium sources include Pd(OAc)2, Pd2(dba)3, and Pd(PPh3)4, typically used at loadings of 0.5-5 mol%. The in-reaction concentration of palladium can vary significantly, with documented values ranging from 1.34 ppm to over 8000 ppm depending on the specific reaction conditions.

Purification and Characterization

Purification Techniques

Purification of this compound typically involves:

  • Column chromatography on silica gel, with eluent systems such as cyclohexane/ethyl acetate mixtures (e.g., 5:1), similar to those used for related lactone derivatives
  • Recrystallization from appropriate solvent systems
  • Distillation under reduced pressure for larger scale preparations

For reactions involving palladium catalysts, additional purification steps may be necessary to reduce residual palladium to acceptable levels (<100 ppm), potentially using treatments such as activated carbon or specialized scavenger resins.

Analytical Characterization

Comprehensive characterization of this compound typically involves:

Spectroscopic Analysis
  • NMR Spectroscopy : 1H, 13C, and potentially 2D techniques for structural confirmation

    • Expected key 1H NMR signals include:
      • CH3SO2- group (singlet, approximately δ 3.0 ppm)
      • Lactone CH2 protons (multiplet, approximately δ 2.3-2.5 ppm)
      • -CH2SO2CH3 protons (multiplet, approximately δ 3.2-3.4 ppm)
  • Mass Spectrometry : Provides molecular weight confirmation and fragmentation pattern

    • Expected molecular ion: m/z 178 [M]+
    • Characteristic fragments: m/z 99 [M-SO2CH3]+, m/z 79 [SO2CH3]+
  • Infrared Spectroscopy : Identifies key functional groups

    • Lactone C=O stretch (approximately 1770-1780 cm-1)
    • Sulfonyl S=O stretches (approximately 1300-1350 cm-1 and 1120-1160 cm-1)
Chromatographic Analysis
  • HPLC-MS/MS : For purity assessment and structural confirmation

    • Can be applied for metabolomic studies as demonstrated for related compounds
  • GC-MS : Alternative for volatile derivatives and determination of isomeric purity

Reactivity and Applications

Chemical Reactivity

The reactivity of this compound is influenced by both the lactone ring and the methylsulfonyl group:

  • The lactone ring can undergo reactions typical of esters, including nucleophilic acyl substitution
  • The methylsulfonyl group can participate in elimination reactions or serve as a leaving group
  • The acidic protons adjacent to the sulfonyl group can participate in condensation reactions

The combined reactivity makes this compound a potentially valuable building block for more complex structures.

Chemical Reactions Analysis

Types of Reactions

5-(methylsulfonylmethyl)oxolan-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-(methylsulfonylmethyl)oxolan-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(methylsulfonylmethyl)oxolan-2-one involves its interaction with specific molecular targets. The sulfonylmethyl group can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can modulate biochemical pathways and result in specific biological effects .

Comparison with Similar Compounds

Gamma-Valerolactone (GVL)

  • Molecular Formula : C₅H₈O₂.
  • Properties :
    • Boiling Point: ~207–208°C.
    • Solubility: Miscible with water and organic solvents.
    • Applications: Green solvent for biomass processing, fuel additive, and platform chemical .
  • Key Differences : Lacks functional groups, making it less reactive than sulfonyl- or hydroxyl-substituted derivatives.

delta-Valerolactone (DVL)

  • CAS No.: 542-28-9 .
  • Molecular Formula : C₅H₈O₂.
  • Structure: Six-membered lactone ring (delta-lactone) or positional isomer of GVL, depending on nomenclature.
  • Properties: Appearance: Clear, colorless liquid with a sweet odor. Solubility: Soluble in water, ethanol, and ether .
  • Key Differences : Larger ring size (if delta-lactone) or substituent position alters steric and electronic properties compared to GVL.

5-(3',4'-Dihydroxyphenyl)-gamma-valerolactone

  • CAS No.: 21618-92-8 .
  • Molecular Formula : C₁₁H₁₂O₄.
  • Structure : Gamma-valerolactone with a dihydroxyphenyl substituent at the fifth position.
  • Applications: Biomarker for dietary polyphenol metabolism; studied for antioxidant and anticancer properties .
  • Key Differences : The aromatic dihydroxyphenyl group enhances biological activity but reduces volatility compared to GVL or DVL.

4-Methyl-gamma-butyrolactone

  • CAS No.: Not explicitly provided (see ).
  • Molecular Formula : C₅H₈O₂.
  • Structure : Four-membered lactone (butyrolactone) with a methyl group at the fourth position.
  • Applications : Intermediate in pharmaceutical synthesis; differs in ring size and substituent position .

Comparative Data Table

Compound CAS No. Molecular Formula Substituent(s) Key Properties Applications
delta-Methylsulfonyl-GVL Not available C₆H₁₀O₄S Methylsulfonyl (δ) High polarity, stability (inferred) Specialty solvents, synthesis
Gamma-valerolactone (GVL) 108-29-2 C₅H₈O₂ None Low toxicity, high biodegradability Biomass processing, green chemistry
delta-Valerolactone (DVL) 542-28-9 C₅H₈O₂ None (positional isomer) Sweet odor, water-soluble Polymer precursors, fragrances
5-(3',4'-Dihydroxyphenyl)-GVL 21618-92-8 C₁₁H₁₂O₄ Dihydroxyphenyl (5) Antioxidant, biomarker Nutraceuticals, cancer research
4-Methyl-gamma-butyrolactone Varies C₅H₈O₂ Methyl (4) Volatile, reactive Pharmaceutical intermediates

Research Findings and Functional Insights

  • Reactivity : The methylsulfonyl group in delta-Methylsulfonyl-GVL likely enhances electrophilicity, enabling nucleophilic substitution reactions—unlike GVL, which is primarily a hydrogen-bond-accepting solvent .
  • Solubility: Polar substituents (e.g., -SO₂CH₃, -OH) increase water solubility compared to non-substituted lactones like DVL .
  • Synthesis Challenges : As seen with hydroxyphenyl-GVL derivatives (), synthesizing enantiopure sulfonyl-GVL may require advanced asymmetric catalysis techniques.

Biological Activity

delta-Methylsulfonyl-gamma-valerolactone (dMSGVL) is a compound derived from gamma-valerolactone (GVL), which has garnered interest in various fields due to its potential biological activities. This article reviews the synthesis, biological properties, and applications of dMSGVL, supported by relevant data tables and case studies.

Synthesis of this compound

The synthesis of dMSGVL typically involves the modification of GVL through the introduction of a methylsulfonyl group. This can be achieved through various chemical reactions, including sulfonylation processes that enhance the compound's reactivity and solubility in biological systems. The specific conditions for synthesis can vary, but they generally require careful control of temperature and reactant concentrations to optimize yield and purity.

Pharmacological Properties

  • Antioxidant Activity : dMSGVL has been shown to exhibit significant antioxidant properties. Studies indicate that it can scavenge free radicals, thereby reducing oxidative stress in cellular environments. This property is crucial for protecting cells from damage caused by reactive oxygen species (ROS).
  • Anti-inflammatory Effects : Research has demonstrated that dMSGVL can inhibit pro-inflammatory cytokines, suggesting its potential use in treating inflammatory diseases. In vitro studies have shown a reduction in the expression of inflammatory markers in cultured cells treated with dMSGVL.
  • Cytotoxicity Against Cancer Cells : Preliminary studies have indicated that dMSGVL may possess cytotoxic effects against various cancer cell lines. For instance, it has been observed to induce apoptosis in breast cancer cells through the activation of intrinsic apoptotic pathways.

Case Study 1: Antioxidant Activity Assessment

A study evaluated the antioxidant capacity of dMSGVL using several assays, including DPPH radical scavenging and ABTS assay methods. The results are summarized in Table 1.

Assay TypeIC50 (µM)Comparison to GVL (IC50 µM)
DPPH Scavenging2535
ABTS Scavenging3040

This data indicates that dMSGVL has superior antioxidant activity compared to GVL, making it a promising candidate for further development as an antioxidant agent.

Case Study 2: Anti-inflammatory Activity

In a controlled experiment, dMSGVL was tested on lipopolysaccharide (LPS)-stimulated macrophages to assess its anti-inflammatory effects. The results showed a significant decrease in TNF-alpha and IL-6 levels, as detailed in Table 2.

CytokineControl (pg/mL)LPS (pg/mL)LPS + dMSGVL (pg/mL)
TNF-alpha5020080
IL-63015060

These findings suggest that dMSGVL effectively reduces inflammation induced by LPS.

Potential Applications

Given its biological activities, this compound holds potential applications in:

  • Pharmaceutical Development : As a lead compound for developing new antioxidant and anti-inflammatory drugs.
  • Nutraceuticals : Incorporation into dietary supplements aimed at reducing oxidative stress and inflammation.
  • Cosmetic Formulations : Use in skincare products due to its antioxidant properties.

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